1-ethylquinazolin-4(1H)-one
Description
1-Ethylquinazolin-4(1H)-one (CAS: 16347-92-5) is a heterocyclic organic compound with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.1992 g/mol . Its structure features a quinazolinone core substituted with an ethyl group at the N1 position. This compound belongs to the quinazolinone family, a class of nitrogen-containing bicyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
CAS No. |
16347-92-5 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
1-ethylquinazolin-4-one |
InChI |
InChI=1S/C10H10N2O/c1-2-12-7-11-10(13)8-5-3-4-6-9(8)12/h3-7H,2H2,1H3 |
InChI Key |
UNPYGFBXIWLZTF-UHFFFAOYSA-N |
SMILES |
CCN1C=NC(=O)C2=CC=CC=C21 |
Canonical SMILES |
CCN1C=NC(=O)C2=CC=CC=C21 |
Other CAS No. |
16347-92-5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylquinazolin-4(1H)-one can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with ethyl formate under basic conditions. Another method includes the reaction of anthranilic acid with ethyl isocyanate, followed by cyclization.
Industrial Production Methods: Industrial production of this compound typically involves the use of high-yielding and cost-effective synthetic routes. The process may include the use of catalysts and optimized reaction conditions to ensure maximum efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethylquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone ring into dihydroquinazolinone derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.
Major Products: The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit unique biological and chemical properties.
Scientific Research Applications
1-Ethylquinazolin-4(1H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Quinazolinone derivatives are explored for their potential as therapeutic agents in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-ethylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, quinazolinone derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents .
Comparison with Similar Compounds


Key Observations :
- The N1-ethyl group in this compound confers moderate lipophilicity compared to the bulkier N1-phenyl group in 2-cyclohexyl-1-phenylquinazolin-4(1H)-one .
- 2,3-Dihydroquinazolin-4(1H)-one derivatives (e.g., 6,8-dinitro-2,2-diethyl variant) exhibit a non-aromatic C2-C3 bond, reducing planarity and altering electronic properties .
Spectroscopic Data Comparison
Table 1: Selected NMR Data for Quinazolinone Derivatives


Analysis :
- The C=O carbon in this compound resonates at ~161.5 ppm, consistent with aromatic quinazolinones, while dihydro derivatives (e.g., Sch-642305) show upfield shifts (~170 ppm) due to reduced conjugation .
- Ethyl group protons in this compound align closely with streptochlorin, a natural analog, suggesting similar electronic environments .
Table 2: Reported Activities of Quinazolinone Derivatives
Critical Insights :
- Benzoquinazolinone 12 demonstrates superior potency (nanomolar range) compared to simpler analogs, likely due to its extended aromatic system and pyrazolyl substituent .
- The diethyl-dihydroquinazolinone derivative shows moderate anti-leishmanial activity, highlighting the impact of nitro groups on antiparasitic efficacy .
- This compound lacks robust biological data in the provided evidence, suggesting a need for further pharmacological exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




